molecular formula C12H17Cl2FN2 B7899680 (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7899680
M. Wt: 279.18 g/mol
InChI Key: VOSHJWUJSVUELY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form under basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Chromyl chloride for the initial oxidation step.

    Hydrolysis: Aqueous sodium hydroxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Free amine form of the compound.

Mechanism of Action

The exact mechanism of action for (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is not well-documented. compounds with similar structures often interact with biological targets such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance binding affinity and selectivity for specific molecular targets, potentially influencing pathways involved in neurological or metabolic processes .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of chloro and fluoro substituents on the benzyl ring, along with the piperidine moiety, makes (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride unique in its chemical and potentially biological properties.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15-16H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSHJWUJSVUELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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